molecular formula C21H27BN2O3 B12341724 Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-

Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-

Cat. No.: B12341724
M. Wt: 366.3 g/mol
InChI Key: HNCOYMYKRIZMIA-UHFFFAOYSA-N
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Description

Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N’-(phenylmethyl)- is a complex organic compound that features a urea moiety linked to a phenyl ring substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N’-(phenylmethyl)- typically involves multiple steps. One common method includes the reaction of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N’-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding boronic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N’-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its boron content, which can interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N’-(phenylmethyl)- involves its interaction with molecular targets through its boron and urea moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The urea group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the urea moiety.

    N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Contains a similar boron-containing structure but with different substituents.

Uniqueness

Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N’-(phenylmethyl)- is unique due to the combination of the urea and boron-containing dioxaborolane groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H27BN2O3

Molecular Weight

366.3 g/mol

IUPAC Name

1-benzyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C21H27BN2O3/c1-15-13-17(22-26-20(2,3)21(4,5)27-22)11-12-18(15)24-19(25)23-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H2,23,24,25)

InChI Key

HNCOYMYKRIZMIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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